3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
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Overview
Description
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound that features a benzene ring substituted with bromine, hydroxyl, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves multiple steps:
Hydroxylation: The addition of a hydroxyl group at the 2 position.
Amidation: The formation of the amide bond with 2,2,2-trichloro-1-hydroxyethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of bromine.
Scientific Research Applications
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but lacks the amide group.
3,5-Dibromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide.
3,5-Dibromobenzamide: Similar but lacks the hydroxyl and trichloroethyl groups.
Uniqueness
3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and trichloroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
106792-74-9 |
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Molecular Formula |
C9H6Br2Cl3NO3 |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H6Br2Cl3NO3/c10-3-1-4(6(16)5(11)2-3)7(17)15-8(18)9(12,13)14/h1-2,8,16,18H,(H,15,17) |
InChI Key |
HETITXUGOPKSMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NC(C(Cl)(Cl)Cl)O)O)Br)Br |
Origin of Product |
United States |
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